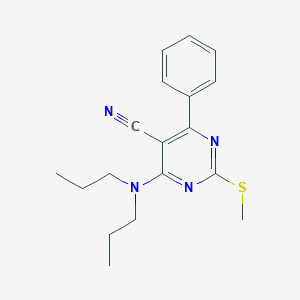
5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-butoxypropyl)-2H-pyrrol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-butoxypropyl)-2H-pyrrol-3-one, also known as BBP-589, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound belongs to the class of pyrrolone derivatives and has shown promising results in several biochemical and physiological studies.
Mecanismo De Acción
The exact mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-butoxypropyl)-2H-pyrrol-3-one is still not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Additionally, this compound has also been shown to improve cognitive function and reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-butoxypropyl)-2H-pyrrol-3-one in lab experiments is its potent antitumor activity. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the dosage and administration method.
Direcciones Futuras
There are several potential future directions for the use of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-butoxypropyl)-2H-pyrrol-3-one in scientific research. One area of interest is in the development of novel cancer treatments that target specific enzymes and proteins that are inhibited by this compound. Additionally, this compound may also have potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to fully understand the potential benefits and limitations of this compound in these areas.
Métodos De Síntesis
The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-butoxypropyl)-2H-pyrrol-3-one involves the reaction of 2-aminobenzothiazole with 3-butoxypropylamine and 4-bromo-1-(dimethylamino)-2H-pyrrol-3-one. This reaction takes place in the presence of a suitable solvent and a catalyst under controlled conditions. The resulting product is then purified through various chromatographic techniques to obtain pure this compound.
Aplicaciones Científicas De Investigación
5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-butoxypropyl)-2H-pyrrol-3-one has been extensively studied for its potential use in various scientific research applications. One of the primary areas of interest is in the field of cancer research. Studies have shown that this compound has potent antitumor activity and can inhibit the growth of various cancer cells. Additionally, this compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C18H23N3O2S |
|---|---|
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-butoxypropyl)-2H-pyrrol-3-one |
InChI |
InChI=1S/C18H23N3O2S/c1-2-3-10-23-11-6-9-21-12-14(22)16(17(21)19)18-20-13-7-4-5-8-15(13)24-18/h4-5,7-8H,2-3,6,9-12,19H2,1H3 |
Clave InChI |
AFQUVCJQWUEWSE-UHFFFAOYSA-N |
SMILES isomérico |
CCCCOCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3S2 |
SMILES |
CCCCOCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3S2 |
SMILES canónico |
CCCCOCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-chlorophenyl)-2-[2-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253890.png)
![4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid](/img/structure/B253891.png)

![4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)propyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253896.png)


![2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253900.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one](/img/structure/B253902.png)
![Ethyl 2-({[(3-hydroxy-1,2,4-triazin-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B253903.png)



![4-[(2-Methoxyethyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253909.png)
![2-[4-(7-cyano-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B253912.png)